1-Vinyl-1H-1,2,4-Triazole: Physicochemical Profiling, Polymerization Dynamics, and Advanced Applications
1-Vinyl-1H-1,2,4-Triazole: Physicochemical Profiling, Polymerization Dynamics, and Advanced Applications
Target Audience: Materials Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
1-Vinyl-1H-1,2,4-triazole (VT) is a highly versatile, nitrogen-rich heterocyclic monomer that bridges the gap between advanced materials science and medicinal chemistry. Characterized by its five-membered triazole ring and a reactive vinyl group, VT serves as a critical building block for synthesizing hydrophilic polymers, proton-conducting membranes, and biologically active nanocomposites[1][2]. This whitepaper provides an in-depth analysis of its physicochemical properties, explores the causality behind its polymerization mechanisms, and outlines validated protocols for its application in drug development and energy systems.
Physicochemical Profile and Safety Parameters
Understanding the fundamental properties of 1-vinyl-1H-1,2,4-triazole is essential for optimizing reaction conditions, particularly in temperature-sensitive polymerizations and biological assays. The compound exhibits exceptional thermal stability, which translates directly to the structural integrity of its derivative polymers[1][3].
Quantitative Data Summary
| Property | Value / Description | Reference |
| IUPAC Name | 1-ethenyl-1,2,4-triazole | [3] |
| CAS Number | 2764-83-2 | [1][4] |
| Molecular Formula | C₄H₅N₃ | [1][3] |
| Molecular Weight | 95.10 g/mol | [3][4] |
| Boiling Point | 48–50 °C (at 2–3 mm Hg) | [5] |
| Thermal Stability (Polymer) | Up to 300–350 °C | [1][2] |
| Solubility Profile | Soluble in H₂O, DMF, DMSO, Methanol; Insoluble in Hexane | [2][5] |
| GHS Hazard Codes | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) | [3][4] |
Causality Note on Handling: The presence of the vinyl group makes the monomer susceptible to spontaneous polymerization under thermal stress or UV exposure. Therefore, commercial formulations are often stabilized (e.g., with 4-tert-butylcatechol, TBC) and must be distilled prior to controlled polymerization to ensure predictable kinetics[5][6].
Chemical Reactivity & Polymerization Dynamics
The primary utility of VT lies in its vinyl group, which readily undergoes radical polymerization to form poly(1-vinyl-1,2,4-triazole) (PVT)[1]. The choice of polymerization technique dictates the molecular weight, polydispersity, and ultimate application of the polymer.
Free Radical Polymerization (FRP) vs. Controlled Radical Polymerization
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Free Radical Polymerization (FRP): FRP using azobisisobutyronitrile (AIBN) is the standard method for achieving high-molecular-weight PVT (up to 220,000 Da)[5]. AIBN is selected because its decomposition temperature aligns perfectly with the optimal reaction temperature of VT (60 °C), ensuring a steady flux of initiating radicals without causing thermal degradation of the triazole ring[5][7]. However, FRP typically yields a broad molecular weight distribution (Polydispersity Index, PDI > 2.0)[7].
-
Reversible Addition-Fragmentation Chain Transfer (RAFT): For applications requiring precise chain lengths—such as targeted drug delivery vehicles or highly ordered nanocomposites—RAFT polymerization is employed. Because VT is a non-conjugated monomer, dithiocarbamates or xanthates are the most effective Chain Transfer Agents (CTAs)[7]. Mechanistic Causality: Dithiocarbamates provide an optimal chain transfer constant for non-conjugated vinyl groups, effectively balancing the rate of radical addition and fragmentation. This minimizes bimolecular termination events, resulting in a narrow PDI and living polymer characteristics[7].
Polymerization and Application Workflow
Caption: Workflow illustrating the divergent polymerization pathways of 1-vinyl-1H-1,2,4-triazole and their downstream applications.
Advanced Applications in Science and Medicine
Drug Development and Oncology (Ras Inhibitors)
Beyond polymer science, the 1-vinyl-1,2,4-triazole scaffold is actively utilized in medicinal chemistry. Recent advancements have leveraged triazole derivatives in the synthesis of condensed macrocyclic compounds acting as Ras inhibitors[8]. Mechanism of Action: These inhibitors are designed to induce a novel binding pocket in Ras proteins by driving the formation of a high-affinity tri-complex between the Ras protein, the synthetic triazole-containing ligand, and a cytosolic chaperone like cyclophilin A (CYPA)[8]. This approach successfully targets previously "undruggable" protein-protein interactions in oncology.
Antimicrobial Silver Nanocomposites
PVT acts as a highly effective stabilizing matrix for metal nanoparticles. The high coordination ability of the nitrogen atoms in the triazole ring allows for the uniform dispersion and stabilization of silver nanoparticles (AgNPs)[2]. Clinical Relevance: These PVT-AgNP nanocomposites demonstrate potent antimicrobial and antiviral activities, making them highly relevant in addressing antibiotic-resistant strains of gram-positive and gram-negative bacteria, as well as viral pathogens[2].
Proton-Conducting Membranes (PEMs)
Due to the strong hydrogen-bonding capabilities of the triazole ring, PVT is an excellent candidate for anhydrous proton-conducting membranes in high-temperature fuel cells (100–200 °C)[9][10]. When doped with acids (e.g., phosphoric acid or nitrilotri(methyl-triphosphonic acid)), the nitrogen atoms in the triazole ring facilitate proton transfer via the Grotthuss mechanism, achieving high ionic conductivity even in the absence of water[9][10].
Validated Experimental Protocols
The following protocols are self-validating systems designed to ensure reproducibility. The choice of solvent and precipitation medium is dictated by the thermodynamic flexibility of PVT and its strong interaction with polar solvents[2].
Protocol 1: Free Radical Polymerization of VT (High Molecular Weight)
Objective: Synthesize high-molecular-weight PVT for membrane fabrication.
Materials:
-
1-Vinyl-1,2,4-triazole (Distilled prior to use to remove stabilizers)[5]
-
N,N-Dimethylformamide (DMF) (Anhydrous)
-
Azobisisobutyronitrile (AIBN) (Recrystallized from methanol)[5]
-
Ethanol/Acetone mixture (1:2 v/v)
Step-by-Step Methodology:
-
Preparation: In a dry, argon-purged glass ampoule, add 0.1 g (1.05 mmol) of purified VT and 0.2 mL of anhydrous DMF[7].
-
Initiation: Add 0.0012 g (0.0073 mmol) of AIBN (approx. 1.2 mass% relative to the monomer)[7]. Causality: This specific initiator-to-monomer ratio ensures a controlled radical generation rate, preventing runaway exothermic reactions while maximizing chain length.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. Causality: Oxygen acts as a potent radical scavenger and will inhibit the polymerization process[2].
-
Polymerization: Seal the ampoule under argon and submerge it in a thermostated oil bath at 60 °C for 24 hours[7].
-
Purification: Dissolve the resulting transparent, viscous block in a minimal amount of DMF. Precipitate the polymer by adding the solution dropwise into a vigorously stirred ethanol/acetone (1:2) mixture[5][7].
-
Drying: Recover the white powder via vacuum filtration and dry over P₂O₅ in a vacuum oven at 50 °C to a constant weight[5][7].
Protocol 2: RAFT Polymerization of VT (Controlled Dispersity)
Objective: Synthesize precision PVT with a narrow PDI for biomedical nanocomposites.
Materials:
-
1-Vinyl-1,2,4-triazole (Purified)
-
Methanol (Anhydrous)
-
AIBN
-
Cyanomethyl methyl(pyridine-4-yl)dithiocarbamate (CTA)[7]
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine VT (0.1 g, 1.05 mmol), AIBN (0.00035 g, 0.0021 mmol), and the dithiocarbamate CTA (0.0023 g, 0.0105 mmol) in anhydrous methanol[7]. Causality: The molar ratio of [AIBN]:[CTA] = 1:5 is critical. A lower ratio would lead to insufficient initiation, while a higher ratio would overwhelm the CTA's ability to regulate chain transfer, broadening the PDI[7].
-
Deoxygenation: Purge the solution with ultra-pure argon for 30 minutes.
-
Polymerization: Heat the mixture to 60 °C under continuous magnetic stirring for 24 hours[7].
-
Termination & Recovery: Quench the reaction by exposing it to air and cooling it in an ice bath. Precipitate the polymer in an excess of acetone, filter, and dry under vacuum.
References
-
Sigma-Aldrich. 1-Vinyl-1,2,4-triazole ≥97.0%; CAS Number: 2764-83-2. Available at: [Link]
-
National Center for Biotechnology Information (NIH). Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It. Available at: [Link]
-
PubChem. 1-Vinyl-1,2,4-triazole | C4H5N3 | CID 565261. Available at:[Link]
-
MDPI. Composite Proton Exchange Membrane Based on Poly-1-Vinyl-1,2,4-Triazole with Sulfofullerene. Available at:[Link]
-
MDPI. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole. Available at:[Link]
-
Encyclopedia MDPI. Proton-Conducting Membranes Based on 1-Vinyl-1,2,4-Triazole Homopolymers. Available at: [Link]
-
ResearchGate. Synthesis of Poly(1-vinyl-1,2,4-triazole) and Preparation of Proton Conducting Membrane for High Temperature Operation. Available at: [Link]
- Google Patents.WO2024211663A1 - Condensed macrocyclic compounds as ras inhibitors.
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